molecular formula C19H14BrN3O2 B11064628 4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11064628
M. Wt: 396.2 g/mol
InChI Key: DEHKGMIKEBZHCE-UHFFFAOYSA-N
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Description

2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a bromophenyl group, a quinolyl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common approach is to start with the bromination of phenol to obtain 2-bromophenol. This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids. The quinolyl moiety is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl ethers, quinoline derivatives, and oxadiazole compounds .

Scientific Research Applications

2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets. The quinolyl moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s bioactive effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of bromophenyl, quinolyl, and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14BrN3O2/c1-12-10-14(13-6-2-4-8-16(13)21-12)19-22-18(25-23-19)11-24-17-9-5-3-7-15(17)20/h2-10H,11H2,1H3

InChI Key

DEHKGMIKEBZHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=CC=C4Br

Origin of Product

United States

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